molecular formula C13H28 B092554 3,5-Dimethylundecane CAS No. 17312-81-1

3,5-Dimethylundecane

Cat. No.: B092554
CAS No.: 17312-81-1
M. Wt: 184.36 g/mol
InChI Key: YSUJWFQMTUVXNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Amphotericin B is a natural product derived from the bacterium Streptomyces nodosus. The preparation involves fermentation of the bacterium followed by extraction and purification processes. The compound is typically isolated from the fermentation broth using organic solvents and further purified through chromatographic techniques .

Industrial Production Methods

Industrial production of Amphotericin B involves large-scale fermentation of Streptomyces nodosus under controlled conditions. The fermentation process is optimized to maximize yield, and the compound is extracted using solvents such as methanol or ethanol. The crude extract is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Amphotericin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Amphotericin B, which can have different biological activities and properties .

Scientific Research Applications

Amphotericin B has a wide range of scientific research applications:

Mechanism of Action

Amphotericin B exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding disrupts the membrane’s integrity, leading to the formation of pores that allow the leakage of essential intracellular components, such as potassium ions and other small molecules. This disruption ultimately results in cell death. The molecular targets include ergosterol and other sterols present in the fungal cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amphotericin B is unique due to its broad-spectrum antifungal activity and its ability to treat systemic fungal infections. Unlike some other polyenes, Amphotericin B can be formulated into lipid-based delivery systems, such as liposomal Amphotericin B, which reduces its toxicity and enhances its therapeutic efficacy .

Properties

CAS No.

17312-81-1

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

3,5-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-7-8-9-10-13(4)11-12(3)6-2/h12-13H,5-11H2,1-4H3

InChI Key

YSUJWFQMTUVXNQ-UHFFFAOYSA-N

SMILES

CCCCCCC(C)CC(C)CC

Canonical SMILES

CCCCCCC(C)CC(C)CC

Origin of Product

United States

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